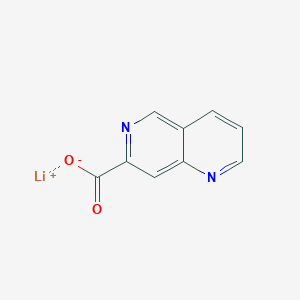
Lithium(1+) 1,6-naphthyridine-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) 1,6-naphthyridine-7-carboxylate is a compound that belongs to the class of naphthyridines, which are nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, diagnostics, and industrial processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-naphthyridines typically involves the fusion of two pyridine rings through adjacent carbon atoms. One common method is the cyclization of appropriate precursors under thermal conditions. For example, the Gould-Jacobs reaction can be employed, where 3-aminopyridine reacts with diethyl methylenemalonate followed by thermal cyclization to yield the naphthyridine core .
Industrial Production Methods
Industrial production methods for lithium(1+) 1,6-naphthyridine-7-carboxylate are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+) 1,6-naphthyridine-7-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups onto the naphthyridine ring .
Wissenschaftliche Forschungsanwendungen
Lithium(1+) 1,6-naphthyridine-7-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits pharmacological activities such as anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant properties.
Diagnostics: It is used in diagnostic applications due to its ability to interact with biological molecules.
Industrial Applications: The compound finds use in industrial processes, including the synthesis of other complex molecules and materials.
Wirkmechanismus
The mechanism of action of lithium(1+) 1,6-naphthyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a scaffold for the inhibition of c-Met kinase, which is related to cancer activity. The compound can insert a cyclic urea pharmacophore into the naphthyridine skeleton, leading to the inhibition of kinase activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Naphthyridines: These compounds have a similar fused-ring system but differ in the position of nitrogen atoms.
1,8-Naphthyridines: Another isomeric form with different nitrogen atom arrangements, used in various applications including drug development and materials science.
Uniqueness
Lithium(1+) 1,6-naphthyridine-7-carboxylate is unique due to its specific structure and the presence of lithium, which can influence its reactivity and biological activity. Its ability to inhibit c-Met kinase makes it a valuable compound in cancer research .
Eigenschaften
Molekularformel |
C9H5LiN2O2 |
|---|---|
Molekulargewicht |
180.1 g/mol |
IUPAC-Name |
lithium;1,6-naphthyridine-7-carboxylate |
InChI |
InChI=1S/C9H6N2O2.Li/c12-9(13)8-4-7-6(5-11-8)2-1-3-10-7;/h1-5H,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
MVSNKNXWGYPAHC-UHFFFAOYSA-M |
Kanonische SMILES |
[Li+].C1=CC2=CN=C(C=C2N=C1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl 2-methyl-2-{[(prop-2-en-1-yl)carbamoyl]amino}propanoate](/img/structure/B13515837.png)
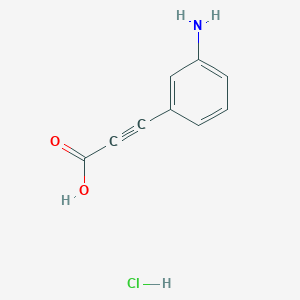

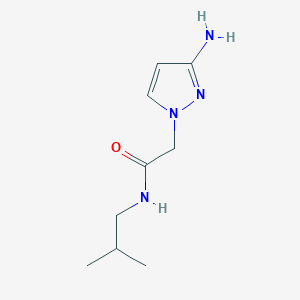


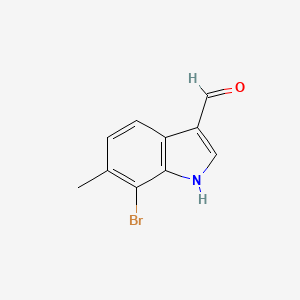
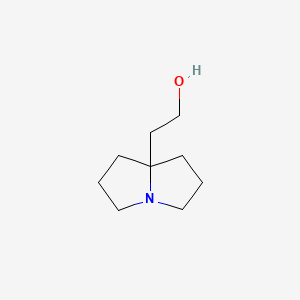
![tert-Butyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13515895.png)


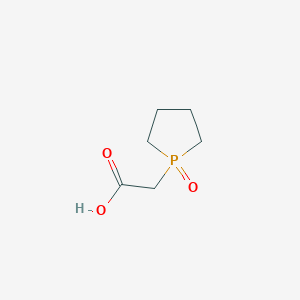

![tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B13515919.png)
